molecular formula C14H9BrO B8807711 7-Bromo-3-phenylbenzofuran CAS No. 42434-89-9

7-Bromo-3-phenylbenzofuran

Cat. No. B8807711
CAS RN: 42434-89-9
M. Wt: 273.12 g/mol
InChI Key: PCPFVKJXSNDOBF-UHFFFAOYSA-N
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Patent
US04013692

Procedure details

Polyphosphoric acid (4200 g.) and alpha-(2-bromophenoxy)acetophenone from Example 1 (596 g., 2.05 mole) are heated and stirred well at about 120° to 125° C. internal temperature for four hours. The reaction mixture is then poured into stirred ice and water (about 8 l. total volume) to give a suspension of white solid. The solid is collected and washed with water, cold dilute sodium hydroxide solution and water until the wash is neutral. The solid is recrystallized from hexane to give white crystals of 7-bromo-3-phenylbenzofuran, m.p. 72°-74° C.
[Compound]
Name
Polyphosphoric acid
Quantity
4200 g
Type
reactant
Reaction Step One
Quantity
596 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O>O>[Br:1][C:2]1[C:3]2[O:4][CH:5]=[C:6]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]=2[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
4200 g
Type
reactant
Smiles
Name
Quantity
596 g
Type
reactant
Smiles
BrC1=C(OCC(=O)C2=CC=CC=C2)C=CC=C1
Step Two
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred well at about 120° to 125° C. internal temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is then poured
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a suspension of white solid
CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with water, cold dilute sodium hydroxide solution and water until the wash
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=CC=2C(=COC21)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.